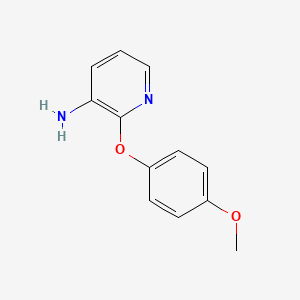
2-(4-Methoxyphenoxy)pyridin-3-amine
Descripción general
Descripción
“2-(4-Methoxyphenoxy)pyridin-3-amine” is a compound with the CAS Number: 170440-07-0 and a molecular weight of 216.24 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The linear formula of “2-(4-Methoxyphenoxy)pyridin-3-amine” is C12H12N2O2 . The InChI Code is 1S/C12H12N2O2/c1-15-9-4-6-10 (7-5-9)16-12-11 (13)3-2-8-14-12/h2-8H,13H2,1H3 .Physical And Chemical Properties Analysis
“2-(4-Methoxyphenoxy)pyridin-3-amine” is a solid substance with a molecular weight of 216.24 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization in Manganese(II) Complexes
2-(4-Methoxyphenoxy)pyridin-3-amine and related ligands have been utilized in the synthesis and characterization of manganese(II) complexes. These complexes demonstrate varied magnetic properties and coordination modes, contributing to research in coordination chemistry and magnetism (Wu et al., 2004).
2. Catalysis in Cyclohexene Oxide/Carbon Dioxide Copolymerization
In polymer chemistry, chromium(III) complexes incorporating ligands related to 2-(4-Methoxyphenoxy)pyridin-3-amine have been studied for their ability to catalyze the copolymerization of cyclohexene oxide and carbon dioxide. This research is significant for developing sustainable polymer production methods (Devaine-Pressing et al., 2015).
3. Interaction with Primary Amines in Organometallic Chemistry
The compound has been studied in the context of reactions with primary amines, leading to the formation of aminophenylcarbene complexes. This is particularly relevant in the field of organometallic chemistry and the study of metal-carbene bonds (Fischer et al., 1971).
4. Study of Ligand Coordination Chemistry
Research on amine-bis(phenolato)chromium(III) chloride complexes, which include similar ligands, has provided insights into ligand coordination chemistry and its impact on catalytic activities. This is vital for understanding and improving catalyst design in various chemical reactions (Kozak et al., 2015).
5. Synthesis and Deprotonation Studies
The synthesis and deprotonation of compounds structurally similar to 2-(4-Methoxyphenoxy)pyridin-3-amine have been explored, providing insights into chemical reactivity and the potential for creating new compounds with varied properties (Rebstock et al., 2003).
6. Investigation in Protonation and Hydrogen Bonding
Studies on related compounds have explored their protonation sites and hydrogen bonding patterns. Such research is crucial for understanding molecular interactions and designing compounds with specific properties (Böck et al., 2021).
7. Use in Palladium(II) Complexes as Catalysts
The use of related ligands in the formation of Palladium(II) complexes has been investigated for their catalytic properties, especially in olefin methoxycarbonylation. This research contributes to the field of catalysis and industrial chemical processes (Zulu et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-4-6-10(7-5-9)16-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHURQEIGRWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)pyridin-3-amine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

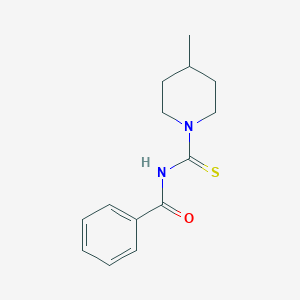
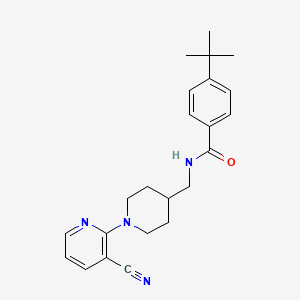


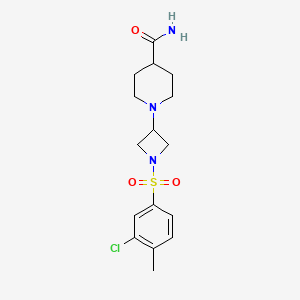
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)
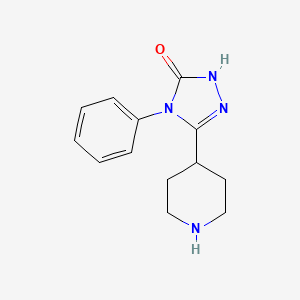
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)